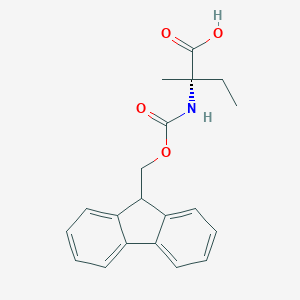

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

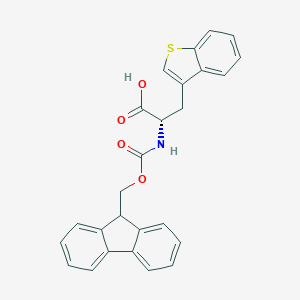

Molecular Structure Analysis

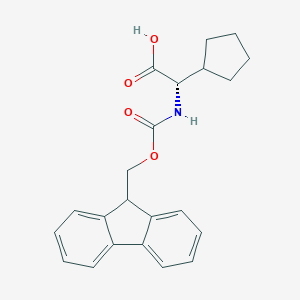

The molecular structure of this compound can be represented by the IUPAC name (2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4,4-dimethylpentanoic acid . The InChI code for this compound is 1S/C22H25NO4/c1-22(2,3)12-19(20(24)25)23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1 .Physical And Chemical Properties Analysis

This compound is a solid at room temperature. It has a molecular weight of 438.5 g/mol.科学研究应用

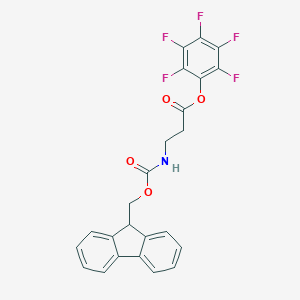

Application in Biomedical Field: Self-Supporting Hydrogels

Summary of the Application

Fmoc-IsoVal-OH is used in the creation of peptide-based hydrogels (PHGs), which are biocompatible materials suitable for biological, biomedical, and biotechnological applications . These applications include drug delivery and diagnostic tools for imaging .

Methods of Application

The synthesis of six analogues of the series K, in which the acetyl group at the N-terminus is replaced by aromatic portions, such as the Fmoc protecting group or the Fmoc-FF hydrogelator . The tendency of all peptides to self-assemble and to gel in aqueous solution was investigated using a set of biophysical techniques .

Results or Outcomes

The structural characterization pointed out that only the Fmoc-derivatives of series K keep their capability to gel . Among them, Fmoc-K3 hydrogel, which is the more rigid one (G’ = 2526 Pa), acts as potential material for tissue engineering, fully supporting cell adhesion, survival, and duplication .

Application in Organic Chemistry: Ester Hydrolysis

Summary of the Application

Fmoc-IsoVal-OH is used in the process of ester hydrolysis, which is a crucial step in the modification of amino acids . This process is important in structure-activity relationship (SAR) studies .

Methods of Application

Mild orthogonal ester hydrolysis conditions are systematically explored using calcium(II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters .

Results or Outcomes

The optimized reaction improved on the already known trimethyltin hydroxide, as it produced better yields with greener, inexpensive chemicals and a less extensive energy expenditure .

Application in Material Science: Fabrication of Functional Materials

Summary of the Application

Fmoc-IsoVal-OH is used in the fabrication of functional materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety can promote the association of building blocks, making it a valuable component in material science .

Methods of Application

Amino acids and short peptides modified with the Fmoc group possess eminent self-assembly features . These bio-inspired building blocks are used to explore the self-organization of functional molecules .

Results or Outcomes

The self-assembled structures show distinct potential for applications due to their unique properties . The relevant applications related to cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties are subsequently summarized .

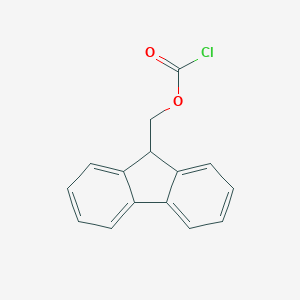

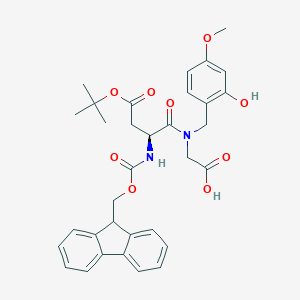

Application in Organic Synthesis: Protection of Amines

Summary of the Application

The Fmoc group is one of the most widely used groups for the protection of amines in organic synthesis . This protecting group has found extensive application due to its easy removal under mildly basic conditions .

Methods of Application

The Fmoc group can be removed under mildly basic conditions such as with piperidine, diethylamine, or morpholine . This makes it a valuable tool in the synthesis of complex organic molecules .

Results or Outcomes

The use of the Fmoc group for the protection of amines has greatly simplified the synthesis of complex organic molecules . It has improved the efficiency and yield of many synthetic processes .

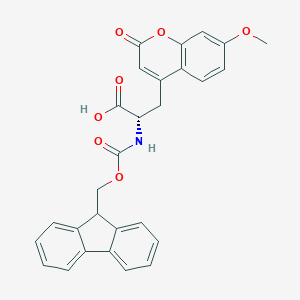

Application in Bio-Templating

Summary of the Application

Fmoc-IsoVal-OH is used in bio-templating, where it helps in the formation of structures that can be used as templates for the synthesis of other materials .

Methods of Application

The Fmoc group promotes the association of building blocks, which can self-assemble into structures that can serve as templates . These structures can then be used to synthesize other materials .

Results or Outcomes

The self-assembled structures have shown potential for applications due to their unique properties . They can be used in various fields, including cell cultivation, optical applications, drug delivery, catalytic applications, therapeutic applications, and antibiotic properties .

Application in Analytical Chemistry

Summary of the Application

Fmoc-IsoVal-OH is used in analytical chemistry, particularly in the analysis of complex mixtures . It can be used as a derivatizing agent, which can help in the identification and quantification of compounds in a mixture .

Methods of Application

The Fmoc group can be attached to compounds in a mixture, which can then be analyzed using techniques such as chromatography or mass spectrometry . The presence of the Fmoc group can help in the identification of the compounds .

Results or Outcomes

The use of Fmoc-IsoVal-OH as a derivatizing agent has improved the accuracy and precision of analyses in analytical chemistry . It has helped in the identification and quantification of compounds in complex mixtures .

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4/c1-3-20(2,18(22)23)21-19(24)25-12-17-15-10-6-4-8-13(15)14-9-5-7-11-16(14)17/h4-11,17H,3,12H2,1-2H3,(H,21,24)(H,22,23)/t20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZSLHAJXIQCMLR-FQEVSTJZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@](C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylbutanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。